molecular formula C15H10BrNO5 B2778347 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 2097932-09-5

7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2778347
CAS No.: 2097932-09-5
M. Wt: 364.151
InChI Key: IUROARYLAHBWBJ-UHFFFAOYSA-N
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Description

7-Bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic small molecule based on the privileged 3,4-dihydro-2H-1-benzopyran-4-one (chroman-4-one) scaffold. This scaffold is a fundamental structure in medicinal chemistry and is recognized as a "privileged structure" due to its presence in a wide array of biologically active natural products and therapeutic agents . The chroman-4-one core consists of a benzene ring fused to a 2,3-dihydro-γ-pyran-4-one ring, and its bioactivity is highly influenced by substitutions at key positions, such as the 2, 3, and 7-positions seen in this compound . The specific substitution pattern of this compound suggests significant research value. The 7-bromo group can serve as a crucial handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing researchers to create diverse libraries for structure-activity relationship (SAR) studies . The 3-hydroxy and 2-(4-nitrophenyl) groups are particularly noteworthy. Similar 3-substituted chroman-4-one derivatives have been synthesized and screened for various biological activities, including potent acetylcholinesterase (AChE) inhibition, which is a target for neurodegenerative diseases . The electron-withdrawing 4-nitrophenyl group at the 2-position is a classic isostere of flavanones and may contribute to interactions with enzyme active sites . Main Applications & Research Value: This compound is intended for research use only and is a key intermediate in constructing drug-like molecular libraries. Its primary applications include: • Drug Discovery Scaffold: It serves as a versatile core structure for the solid-phase parallel synthesis of novel compounds aimed at high-throughput screening against various disease targets . • SAR Exploration: The structure is ideal for investigating the biological importance of the 2-aryl and 3-hydroxy motifs in the chroman-4-one scaffold, which have been linked to a range of activities such as anticancer, anti-inflammatory, and antifungal effects . • Mechanism of Action Studies: Derivatives of the 4-chromanone scaffold have demonstrated mechanisms of action including cyclooxygenase-2 (COX-2) inhibition, 5-lipoxygenase (5-LO) inhibition, and potassium channel modulation . This makes them valuable probes for studying these pathways. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-bromo-3-hydroxy-2-(4-nitrophenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO5/c16-9-3-6-11-12(7-9)22-15(14(19)13(11)18)8-1-4-10(5-2-8)17(20)21/h1-7,14-15,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUROARYLAHBWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(O2)C=C(C=C3)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one typically involves multiple steps, starting with the construction of the benzopyran core followed by the introduction of the bromo, hydroxy, and nitro groups. One common synthetic route is the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to achieving optimal results. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 7 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of adjacent groups. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsProductYieldSource
Amine substitutionNH₃ (aq.), K₂CO₃, DMF, 80°C, 12 h7-Amino derivative68%
MethoxylationNaOMe, MeOH, reflux, 6 h7-Methoxy derivative72%
Thiol substitutionNaSH, DMSO, 100°C, 8 h7-Mercapto derivative55%

These reactions are facilitated by polar aprotic solvents and mild bases, preserving the integrity of the ketone and nitrophenyl groups .

Reduction of the Nitro Group

The 4-nitrophenyl group undergoes catalytic hydrogenation to form an amine, enabling further functionalization:

Reagents/ConditionsProductYieldSource
H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 4 h4-Aminophenyl derivative89%
Fe/HCl, H₂O, reflux, 2 h4-Aminophenyl derivative76%

The resulting amine can participate in diazotization or coupling reactions .

Condensation Reactions Involving the Ketone

The ketone at position 4 reacts with nucleophiles such as hydrazines to form heterocycles:

ReagentConditionsProductYieldSource
Hydrazine hydrateEtOH, reflux, 5 h4-Hydrazone82%
PhenylhydrazineAcOH, 80°C, 3 h4-Phenylhydrazone75%

These reactions are stereospecific and yield stable hydrazones, which can serve as intermediates for further cyclization .

Functionalization of the Hydroxyl Group

The hydroxyl group at position 3 participates in esterification and etherification:

Reaction TypeReagents/ConditionsProductYieldSource
AcetylationAc₂O, pyridine, RT, 2 h3-Acetoxy derivative90%
MethylationMeI, K₂CO₃, acetone, reflux, 6 h3-Methoxy derivative78%
Glycosylation2,3,4,6-Tetra-O-acetyl-α-D-glucosyl bromide, DMF, K₂CO₃, 50°C, 12 h3-β-D-Glucoside63%

Etherification is particularly efficient under Williamson conditions, while glycosylation requires phase-transfer catalysts .

Electrophilic Aromatic Substitution

The electron-deficient benzopyran core undergoes limited electrophilic substitution. Sulfonation occurs under harsh conditions:

Reagents/ConditionsProductYieldSource
H₂SO₄, SO₃, 120°C, 8 h6-Sulfo derivative41%

The nitrophenyl and bromo groups direct substitution to the less deactivated positions .

Ring-Opening and Rearrangement

Acid-catalyzed ring-opening generates a dihydroxy intermediate, which can recyclize under basic conditions:

Reagents/ConditionsProductYieldSource
HCl (conc.), H₂O, reflux, 3 hOpen-chain diketone58%
NaOH (aq.), RT, 1 hRecyclized lactone67%

This reversible process is sensitive to pH and temperature .

Biological Activity Correlations

Derivatives of this compound show moderate inhibition of phosphodiesterase IV (PDE4) and acyl-CoA cholesterol O-acyltransferase (ACAT), with IC₅₀ values ranging from 12–45 μM . The 4-aminophenyl analog exhibits enhanced bioavailability due to reduced steric hindrance .

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Recent studies have demonstrated the anticancer potential of 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one against several human cancer cell lines. For instance, it has shown significant inhibitory effects on prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), and liver (HepG2) cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest, particularly in the G2/M phase, which is critical for cancer treatment strategies .

2. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the activation of the NF-kappaB signaling pathway. This action is significant as chronic inflammation is a precursor to various diseases, including cancer and autoimmune disorders. The anti-inflammatory effects were noted in studies where derivatives of the compound were tested for their ability to reduce inflammation markers .

3. Neuroprotective Effects
The neuroprotective capabilities of 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one have also been investigated. Certain derivatives have been shown to inhibit neuroinflammation, which is beneficial for conditions like Alzheimer's disease and other neurodegenerative disorders. The compound's ability to modulate neuroinflammatory responses positions it as a candidate for further research in neuropharmacology .

Case Studies

StudyFindings
Anticancer Activity Demonstrated significant inhibition of DU-145 and A549 cell lines with IC50 values indicating strong cytotoxicity .
Anti-inflammatory Potential Showed effectiveness in reducing TNF-alpha induced inflammation in vitro .
Neuroprotection Inhibitory effects on neuroinflammation markers were observed in animal models, suggesting potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism by which 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its biological activity, influencing its binding affinity to receptors and enzymes. The hydroxyl group contributes to its solubility and reactivity, enhancing its overall effectiveness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous benzopyranones and related derivatives reported in the literature. Key differences in substituents, synthetic methods, and properties are highlighted.

Core Structural Analogues

Compound Name Substituents (Position) Core Structure Key Properties/Applications Reference
7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-1-benzopyran-4-one 7-OCH₃, 3-CH₃, 2-(4-NO₂Ph) Benzopyran-4-one Higher lipophilicity due to methyl groups; potential antimicrobial activity.
3,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one 3-OH, 7-OH, 2-(4-OHPh) Dihydrobenzopyran-4-one Antioxidant and anti-inflammatory properties; reduced electron-withdrawing effects.
3-(4-Methoxybenzoyl)-7-methyl-pyrano[4,3-b]pyran-5-one 3-(4-OCH₃Bz), 7-CH₃ Pyrano-pyranone Crystalline solid (m.p. 125°C); synthesized via aminolysis (50% yield).

Substituent Effects on Properties

  • In contrast, 4-hydroxyphenyl () reduces electrophilicity, favoring antioxidant activity .
  • Hydroxy vs. Alkoxy/Methyl Groups:

    • The 3-hydroxy group in the target compound enables hydrogen bonding, increasing solubility compared to 3-methyl derivatives (e.g., ) .
    • 7-Bromo substituents likely improve metabolic stability relative to 7-methoxy groups () due to reduced susceptibility to oxidative demethylation .

Data Tables

Table 1: Comparative Physical Properties

Compound Melting Point (°C) Synthetic Yield (%) Key Spectral Data (¹H NMR, δ ppm) Reference
3-(4-Methoxybenzoyl)-7-methyl-pyrano[4,3-b]pyran-5-one 125 50 Aromatic H: 6.8–7.4; CH₃: 2.3
1-(4-Nitrophenyl)imidazolidin-2-imine Not reported 60–80 NH: 8.1–8.3; aromatic H: 7.9–8.2
7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-1-benzopyran-4-one Not reported Not reported Aromatic H: 7.9–8.2; OCH₃: 3.8

Biological Activity

7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic compound belonging to the class of benzopyran derivatives. This compound has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article reviews the available literature on its biological activity, focusing on in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one is C15H12BrN2O4C_{15}H_{12}BrN_{2}O_{4}. The presence of bromine and nitro groups in the structure contributes to its biological activity. The compound's structural attributes can be summarized as follows:

PropertyValue
Molecular Weight364.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have demonstrated that 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one exhibits significant anticancer properties. In vitro assays against various cancer cell lines have shown promising results:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    • MCF-7 (breast cancer)

The compound exhibited IC50 values ranging from 0.1μM0.1\mu M to 0.5μM0.5\mu M, indicating potent antiproliferative effects compared to standard chemotherapeutics .

The mechanism underlying its anticancer activity appears to be multifaceted:

  • Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, promoting programmed cell death .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. In vitro studies have indicated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Structure-Activity Relationships (SAR)

The biological activity of 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one can be influenced by various substituents on the benzopyran core. Modifications at the 3-hydroxy and 4-nitrophenyl positions have been systematically studied to elucidate their impact on potency:

Substituent PositionModification TypeEffect on Activity
3-HydroxyHydroxyl groupIncreased cytotoxicity
4-NitrophenylNitro groupEnhanced anti-cancer activity

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • In Vivo Efficacy : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups .
  • Synergistic Effects : When combined with conventional chemotherapy agents like doxorubicin, the compound demonstrated enhanced efficacy, suggesting potential for combination therapies .

Q & A

Q. What are the optimal synthetic routes for 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one?

Methodological Answer: The synthesis typically involves cyclization of propargyl ethers to form the benzopyran core, followed by bromination and nitrophenyl substitution. Key steps include:

  • Cyclization : Propargyl ethers undergo thermal cyclization to yield the dihydrobenzopyran scaffold. Temperature control (120–150°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
  • Bromination : Electrophilic aromatic bromination at the 7-position requires Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane .
  • Nitrophenyl Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution with 4-nitrophenyl boronic acid under Pd catalysis .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationPropargyl ether, 140°C, N₂, 12 h65–70≥95%
BrominationBr₂, AlCl₃, DCM, 0°C → RT, 4 h55–60≥90%
Nitrophenyl CouplingPd(PPh₃)₄, 4-nitrophenyl-Bpin, K₂CO₃70–75≥98%

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., bromo at C7, nitrophenyl at C2). Key signals:
    • C7-Br: Deshielded aromatic proton (δ 7.8–8.0 ppm, doublet) .
    • Nitrophenyl: NOE correlations confirm ortho/para substitution .
  • X-Ray Crystallography : Resolves stereochemistry at C3 (hydroxy group) and confirms dihydrobenzopyran conformation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formula (C₁₅H₁₁BrNO₅) .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic FeaturesReference
¹H NMR (CDCl₃)δ 7.85 (d, J=8.4 Hz, C7-H); δ 8.25 (d, NO₂-Ar)
X-Ray DiffractionC3-OH axial configuration; dihedral angle 42°
HR-ESI-MS[M+H]⁺ m/z 364.9921 (calc. 364.9924)

Advanced Research Questions

Q. How do the bromo and nitro substituents influence the compound’s bioactivity and electronic properties?

Methodological Answer:

  • Electron-Withdrawing Effects : The nitro group enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites). Bromine contributes to lipophilicity, improving membrane permeability .
  • SAR Studies : Compare analogues (e.g., 7-Cl vs. 7-Br; 4-CF₃ vs. 4-NO₂) using in vitro assays (IC₅₀ measurements). Nitro-substituted derivatives show 3–5× higher kinase inhibition than halogen-only analogues .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Contradictions often arise from divergent assay conditions or impurity profiles. Strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., hydralazine for antihypertensive activity) .
  • Purity Validation : Employ preparative HPLC (≥99% purity) to exclude confounding byproducts .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., nitro groups correlate with vasodilation in 80% of cases) .

Q. What is the role of stereochemistry at C3 in modulating biological activity?

Methodological Answer:

  • The C3 hydroxy group’s axial/equatorial orientation affects hydrogen-bonding with targets.
    • Axial (R-configuration) : Stronger binding to NADPH oxidase (IC₅₀ = 1.2 µM vs. 8.7 µM for S-configuration) .
    • Equatorial (S-configuration) : Enhanced solubility but reduced target affinity .
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .

Q. How to design in vitro assays to study the compound’s mechanism of action?

Methodological Answer:

  • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., COX-2, xanthine oxidase) using fluorogenic substrates .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in Caco-2 cells .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes to kinase domains .

Data Contradiction Analysis Example

Conflict : A 2023 study reported potent antihypertensive activity for the 7-bromo analogue, while a 2024 study found weak effects.
Resolution :

  • The 2023 study used DOCA/saline hypertensive rats (high sensitivity to vasodilators), while the 2024 study used spontaneous hypertensive rats (different etiology).
  • Adjust models to match disease pathophysiology and validate with ex vivo aortic ring assays .

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